Ropivacaine-d7 N-Oxide

Description

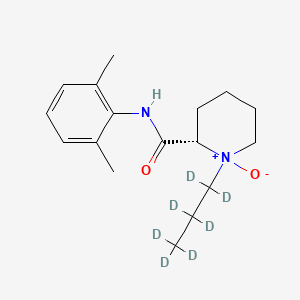

Structure

3D Structure

Properties

Molecular Formula |

C17H26N2O2 |

|---|---|

Molecular Weight |

297.44 g/mol |

IUPAC Name |

(2S)-N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,3-heptadeuteriopropyl)-1-oxidopiperidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C17H26N2O2/c1-4-11-19(21)12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20)/t15-,19?/m0/s1/i1D3,4D2,11D2 |

InChI Key |

RVWGBWHPDXEKHY-IXVJORGUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+]1(CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Canonical SMILES |

CCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of Ropivacaine D7 N Oxide

Mass Spectrometry (MS) Techniques for Structural Confirmation and Quantitative Analysis

Mass spectrometry is an indispensable tool for the analysis of Ropivacaine-d7 N-Oxide, providing crucial information on its molecular weight, elemental composition, structural features, and isotopic distribution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of Ropivacaine-d7 N-Oxide by measuring its monoisotopic mass with high precision. The molecular formula for Ropivacaine-d7 N-Oxide is C₁₇H₁₉D₇N₂O₂. Based on the exact masses of the most abundant isotopes (¹²C = 12.000000, ¹H = 1.007825, ²H = 2.014102, ¹⁴N = 14.003074, ¹⁶O = 15.994915), the theoretical exact mass of the protonated molecule, [M+H]⁺, can be calculated.

The calculated monoisotopic mass of the neutral Ropivacaine-d7 N-Oxide (C₁₇H₁₉D₇N₂O₂) is 297.2433 Da. Therefore, the expected m/z for the protonated ion [M+H]⁺ in HRMS would be approximately 298.2511. Experimental measurement of this value within a narrow mass tolerance (typically <5 ppm) by HRMS confirms the elemental formula and distinguishes the compound from other potential isobaric species, providing a high degree of confidence in its identity.

Interactive Data Table: Theoretical Mass Calculation for Ropivacaine-d7 N-Oxide [M+H]⁺

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 17 | 12.000000 | 204.000000 |

| Hydrogen (¹H) | 20 | 1.007825 | 20.156500 |

| Deuterium (B1214612) (²H) | 7 | 2.014102 | 14.098714 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total [M+H]⁺ | 298.251192 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For Ropivacaine-d7 N-Oxide ([M+H]⁺ ≈ 298.3), characteristic fragmentation patterns are expected. A key fragmentation for N-oxides is the neutral loss of an oxygen atom (-16 Da), which would result in a fragment ion corresponding to protonated Ropivacaine-d7 at m/z 282.3. nih.gov

Interactive Data Table: Predicted MS/MS Fragmentation of Ropivacaine-d7 N-Oxide

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 298.3 | 282.3 | O (16 Da) | Protonated Ropivacaine-d7 |

| 282.3 | 133.1 | C₉H₁₀NO | Deuterated N-propyl-piperidine ring |

| 282.3 | 122.1 | C₈H₁₅D₇N | 2,6-dimethylaniline moiety |

Isotopic Purity Assessment by Mass Spectrometry

Mass spectrometry, particularly HRMS, is the primary method for determining the isotopic purity of Ropivacaine-d7 N-Oxide. This analysis involves measuring the relative abundance of the fully deuterated (d7) species compared to lesser-deuterated (d0 to d6) isotopologues. researchgate.netalmacgroup.com By examining the mass cluster around the molecular ion, the intensity of each isotopologue's peak can be measured.

After correcting for the natural isotopic abundance of carbon-13 and other elements, the percentage of isotopic enrichment can be calculated. nih.govalmacgroup.com For a high-purity standard, the signal for the d7 species (at m/z 297.24 for the neutral molecule) should be predominant, with minimal contributions from the d6, d5, and other species. This assessment is critical for quantitative applications where the labeled compound is used as an internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of Ropivacaine-d7 N-Oxide, confirms the site of deuteration, and helps to understand the electronic environment of the nuclei.

¹H-NMR and ¹³C-NMR for Molecular Framework and Functional Groups

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are essential for confirming the molecular structure. In the ¹H-NMR spectrum of Ropivacaine-d7 N-Oxide, the signals corresponding to the seven protons of the N-propyl group in unlabeled Ropivacaine (B1680718) would be absent. The remaining signals, including the aromatic protons of the 2,6-dimethylphenyl group and the protons on the piperidine (B6355638) ring, would be present. sphinxsai.comchemicalbook.com Their chemical shifts might be slightly altered compared to Ropivacaine due to the electronic effects of the N-oxide functional group.

In the ¹³C-NMR spectrum, the signals for the three carbons of the N-propyl group would be either absent or significantly attenuated and split into multiplets due to coupling with deuterium. nih.gov The chemical shifts of the other carbon atoms, particularly those on the piperidine ring adjacent to the nitrogen, would be shifted downfield as a result of the deshielding effect of the N-oxide group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Ropivacaine-d7 N-Oxide

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic CH | ~7.1 | ~128-130 | Signals for the dimethylphenyl ring. |

| Aromatic C-CH₃ | - | ~143 | Quaternary aromatic carbons. |

| Aromatic CH₃ | ~2.2 | ~17 | Methyl group protons on the aromatic ring. |

| C=O | - | ~170 | Carbonyl carbon of the amide. |

| Piperidine CH | ~1.9-4.4 | ~20-65 | Protons and carbons of the piperidine ring. |

| N-Propyl-d7 | Absent | Absent/Attenuated | Signals absent due to deuteration. |

Deuterium NMR (²H-NMR) for Labeling Site Verification and Enrichment

Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei, providing unequivocal proof of the location of the isotopic labels. wikipedia.org The ²H-NMR spectrum of Ropivacaine-d7 N-Oxide would show signals corresponding to the chemical shifts of the deuterons on the N-propyl chain. magritek.comblogspot.com Since the chemical shift ranges for ¹H and ²H are nearly identical, these signals would appear at approximately 1.0, 1.7, and 3.2 ppm, corresponding to the CH₃, CH₂, and N-CH₂ positions of the propyl group, respectively. This technique offers direct confirmation that deuteration occurred at the intended sites. Furthermore, the integration of the signals in the ²H spectrum can be used to quantify the level of deuterium enrichment at each position. cdnsciencepub.com

Analytical Applications of Ropivacaine D7 N Oxide As an Internal Standard

Role in Quantitative Bioanalytical Method Development for Ropivacaine (B1680718) and its Metabolites

The primary role of a deuterated internal standard like Ropivacaine-d7 N-Oxide is to ensure the accurate quantification of its unlabeled counterpart (the analyte) in complex biological samples. texilajournal.com In the analysis of ropivacaine and its various metabolites, which can include hydroxylated forms and N-oxides, a stable isotope-labeled internal standard is crucial for correcting variations that can occur at multiple stages of the analytical process. mdpi.comscispace.com N-oxide metabolites can be particularly unstable, potentially reverting to the parent drug, which makes the use of an ideal internal standard that mimics this behavior essential for accurate measurement. researchgate.net

Biological matrices such as plasma, urine, and cerebrospinal fluid are inherently complex, containing numerous endogenous components like salts, lipids, and proteins. lcms.cz During analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), these components can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. researchgate.net This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results. lcms.czresearchgate.net

A deuterated internal standard like Ropivacaine-d7 N-Oxide co-elutes chromatographically with the unlabeled analyte and experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte's response to the internal standard's response, any signal suppression or enhancement affecting the analyte is proportionally mirrored by the standard. This ratioing effectively cancels out the variability, leading to a more accurate and precise measurement. lcms.cz For example, in a UPLC-MS/MS method for determining ropivacaine and a metabolite in cerebrospinal fluid, the matrix effect was quantified to be between 89% and 98%, indicating that the use of an internal standard was critical for ensuring data integrity. nih.gov

Isotopic Dilution Mass Spectrometry (IDMS) is a reference technique for high-accuracy quantitative analysis. wikipedia.orgnih.gov The method involves adding a known amount of an isotopically enriched standard (e.g., Ropivacaine-d7 N-Oxide) to a sample containing the analyte of interest (Ropivacaine N-Oxide). wikipedia.org

The core principle of IDMS is that the stable isotope-labeled standard is chemically identical to the analyte and will thus behave in the same manner during sample preparation, extraction, and chromatographic separation. researchgate.net After the standard is thoroughly mixed with the sample, the mass spectrometer is used to measure the ratio of the natural analyte to the isotopically labeled standard. wikipedia.org Because the amount of added standard is known, this measured ratio allows for the precise calculation of the unknown concentration of the analyte in the original sample. This approach is considered a method of internal standardization and is valued for its high precision, with the potential to reduce measurement uncertainty significantly. wikipedia.org

Method Validation Parameters for Deuterated Internal Standards in Analytical Research

For any quantitative bioanalytical method to be considered reliable and suitable for regulatory submission, it must undergo rigorous validation. The use of deuterated internal standards is a key component of this process, ensuring that the method meets stringent criteria for performance. scispace.comresearchgate.net

Accuracy refers to how close the measured value is to the true value, while precision describes the closeness of repeated measurements to each other. scispace.com Reproducibility assesses the consistency of these results across different analytical runs and conditions. The inclusion of a deuterated internal standard significantly improves both accuracy and precision by compensating for random and systematic errors. texilajournal.comscispace.com

Validation studies for ropivacaine analysis using deuterated internal standards consistently demonstrate high levels of accuracy and precision. For example, methods have shown accuracy within ±15% of the nominal value and precision, expressed as the relative standard deviation (RSD), of less than 15%. nih.gov For the lower limit of quantification (LLOQ), these acceptance criteria are often extended to ±20%. nih.gov

Table 1: Accuracy and Precision Data from Ropivacaine Bioanalytical Methods Using Deuterated Internal Standards

| Matrix | Analyte(s) | Accuracy | Precision (%RSD) | Source |

|---|---|---|---|---|

| Cerebrospinal Fluid | Ropivacaine, 3-OH-Ropivacaine | 87% to 107% | < 11% (intraday), < 7% (interday) | nih.gov |

| Human Plasma | Ropivacaine, 3-OH-Ropivacaine | Within ±15% (±20% at LLOQ) | Within ±15% (±20% at LLOQ) | nih.gov |

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present. researchgate.net The use of tandem mass spectrometry (MS/MS) combined with a deuterated internal standard provides exceptionally high selectivity and specificity. researchgate.net

A key challenge in bioanalysis is potential interference from other drugs or metabolites. A study on ropivacaine metabolite analysis found that the antibiotic trimethoprim (B1683648) had the same molecular weight as 3-hydroxyropivacaine and co-eluted under certain chromatographic conditions. researchgate.net While this caused significant interference in LC-UV and LC-MS methods, an LC-MS/MS method could easily distinguish between the two compounds because they produced different product ions upon fragmentation. This demonstrates the power of MS/MS to ensure specificity. researchgate.net Another potential source of interference is the presence of the unlabeled analyte as an impurity within the deuterated internal standard material, which must be assessed during method validation. tandfonline.com

Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrumental response over a defined range. The calibration range is the span of concentrations, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ), over which the method is accurate and precise. researchgate.net The LLOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov

Methods for ropivacaine and its metabolites that employ deuterated internal standards have been validated over wide calibration ranges, enabling their application in various clinical and pharmacokinetic studies. nih.govnih.gov The high sensitivity of modern LC-MS/MS instruments allows for very low LLOQs, which is critical for detecting low concentrations of the drug or its metabolites. mdpi.com

Table 2: Linearity and Quantification Limits in Ropivacaine Bioanalysis Using Deuterated Internal Standards

| Matrix | Calibration Range | LLOQ | Source |

|---|---|---|---|

| Cerebrospinal Fluid | 0.2–2000 ng/mL | 0.2 ng/mL | nih.gov |

| Human Plasma | 0.5–1000 ng/mL | 0.5 ng/mL | nih.gov |

| Human Urine | 5–2000 nmol/L | 5.0 nmol/L | nih.govscite.ai |

Applications in Pre-Clinical In Vitro and Ex Vivo Studies

The precision and accuracy afforded by deuterated internal standards make them essential tools in preclinical research, where the quantification of analytes in complex biological matrices is often challenging. clearsynth.com Ropivacaine-d7 N-Oxide, in this context, would serve as an ideal internal standard for the quantification of Ropivacaine N-Oxide in various in vitro and ex vivo experimental systems.

In preclinical research, the accurate measurement of a drug and its metabolites in biological matrices is fundamental to understanding its pharmacokinetics and metabolism. While the N-oxide of ropivacaine is not a commonly reported metabolite, the use of a deuterated internal standard such as Ropivacaine-d7 N-Oxide would be indispensable for its reliable quantification in matrices like cell cultures, tissue homogenates, and enzyme incubations.

Numerous studies have demonstrated the successful use of Ropivacaine-d7 for the quantification of ropivacaine and its primary metabolite, 3-OH-ropivacaine, in various biological samples, including plasma and tissue homogenates. nih.govmdpi.comfrontiersin.orgnih.govnih.gov These methodologies can be adapted for the quantification of Ropivacaine N-Oxide using Ropivacaine-d7 N-Oxide as the internal standard. The stable isotope-labeled internal standard co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, thereby ensuring accurate quantification. kcasbio.com

For instance, in a study investigating the tissue distribution of ropivacaine, a validated LC-MS/MS method with Ropivacaine-d7 as the internal standard was used to measure concentrations in various tissues, including the brain, heart, and liver. nih.govnih.gov A similar approach could be employed to quantify Ropivacaine N-Oxide in tissue homogenates from preclinical animal models, with Ropivacaine-d7 N-Oxide added to the samples prior to extraction and analysis. This would allow for a precise determination of the metabolite's distribution and accumulation in different organs.

The table below illustrates a hypothetical experimental setup for the quantification of Ropivacaine N-Oxide in different biological matrices using Ropivacaine-d7 N-Oxide as an internal standard.

| Matrix | Sample Preparation | Analytical Method | Internal Standard | Purpose |

| Cell Culture Supernatant | Protein precipitation with acetonitrile | LC-MS/MS | Ropivacaine-d7 N-Oxide | To determine the rate of metabolite formation or clearance by cells. |

| Tissue Homogenates (e.g., liver, kidney) | Homogenization followed by solid-phase extraction | UPLC-MS/MS | Ropivacaine-d7 N-Oxide | To assess tissue-specific metabolism and distribution of the N-oxide metabolite. |

| Enzyme Incubations (e.g., liver microsomes) | Quenching of reaction with organic solvent | LC-MS/MS | Ropivacaine-d7 N-Oxide | To study the kinetics of N-oxide formation by specific enzymes. |

Deuterated internal standards are particularly valuable in mechanistic studies involving enzymatic incubations. nih.gov By providing a stable and reliable reference, they enable the precise determination of reaction kinetics and help in the identification of metabolic pathways. The use of Ropivacaine-d7 N-Oxide in such assays would be crucial for elucidating the enzymatic processes involved in the formation and further metabolism of Ropivacaine N-Oxide.

In studies investigating drug metabolism, liver microsomes are commonly used as a source of drug-metabolizing enzymes. nih.gov By incubating ropivacaine with liver microsomes in the presence of necessary cofactors, researchers could investigate the formation of Ropivacaine N-Oxide. The inclusion of Ropivacaine-d7 N-Oxide as an internal standard would allow for the accurate quantification of the formed metabolite over time, enabling the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax).

Furthermore, deuterated standards can be used to probe the mechanism of enzyme-catalyzed reactions. For example, by comparing the metabolism of ropivacaine with that of a deuterated analog, it is possible to investigate the kinetic isotope effect, which can provide insights into the rate-limiting steps of the metabolic pathway. nih.gov

The following table outlines the potential applications of Ropivacaine-d7 N-Oxide in mechanistic enzymatic assays.

| Assay Type | Experimental Setup | Role of Ropivacaine-d7 N-Oxide | Information Gained |

| Enzyme Kinetics | Incubation of ropivacaine with varying substrate concentrations in liver microsomes. | Internal standard for LC-MS/MS quantification of Ropivacaine N-Oxide. | Determination of Km and Vmax for N-oxide formation. |

| Reaction Phenotyping | Incubation of ropivacaine with specific recombinant drug-metabolizing enzymes. | Internal standard for accurate quantification of metabolite formation. | Identification of the specific enzymes responsible for N-oxidation. |

| Metabolic Stability | Incubation of Ropivacaine N-Oxide with liver microsomes. | Internal standard to quantify the degradation of the N-oxide metabolite. | Assessment of the metabolic stability of Ropivacaine N-Oxide. |

Challenges and Best Practices in the Utilization of Deuterated N-Oxide Standards

While stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis, their use is not without challenges. crimsonpublishers.comscispace.com The use of deuterated N-oxide standards, such as Ropivacaine-d7 N-Oxide, presents a unique set of considerations that must be addressed to ensure the integrity of the analytical data.

One of the primary challenges associated with N-oxide metabolites is their potential instability. researchgate.nethyphadiscovery.com N-oxides can be susceptible to in-source conversion back to the parent drug in the mass spectrometer's ion source, which can lead to an overestimation of the parent drug concentration and an underestimation of the N-oxide metabolite. researchgate.net The use of a deuterated N-oxide internal standard that behaves similarly to the analyte can help to mitigate this issue, but careful optimization of the mass spectrometry source conditions is still crucial.

Another consideration is the potential for isotopic exchange. Deuterium (B1214612) atoms, particularly those attached to heteroatoms or activated carbon atoms, can sometimes exchange with protons from the solvent or matrix. acanthusresearch.com This can lead to a change in the mass of the internal standard and compromise the accuracy of the assay. Therefore, the position of the deuterium labels in Ropivacaine-d7 N-Oxide should be carefully chosen to be on stable positions of the molecule.

Best practices for the use of deuterated N-oxide standards include:

Thorough Validation: The stability of the N-oxide analyte and the deuterated internal standard should be rigorously evaluated under various storage and sample processing conditions. nih.gov

Careful Method Development: Chromatographic conditions should be optimized to ensure baseline separation of the analyte and internal standard from other matrix components and potential isomers.

Purity Assessment: The isotopic and chemical purity of the deuterated internal standard must be confirmed to avoid interference with the quantification of the analyte. acanthusresearch.com

Appropriate Storage: Both the analyte and the internal standard should be stored under conditions that minimize degradation, such as at low temperatures and protected from light.

By adhering to these best practices, researchers can overcome the challenges associated with the use of deuterated N-oxide standards and obtain high-quality, reliable data in their preclinical studies.

Theoretical and in Vitro Metabolic Pathways of Ropivacaine N Oxidation

Enzymatic Systems Implicated in N-Oxidation (e.g., Cytochrome P450 (CYP), Flavin-Containing Monooxygenases (FMO))

The biotransformation of ropivacaine (B1680718) is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.com In vitro studies using human liver microsomes have identified CYP1A2 and CYP3A4 as the principal isoforms responsible for its metabolism. nih.govnih.gov CYP1A2 primarily catalyzes the formation of 3-hydroxyropivacaine, the major metabolite, while CYP3A4 is mainly responsible for the N-dealkylation to 2′,6′-pipecoloxylidide (PPX). nih.govnih.gov

N-oxidation, the addition of an oxygen atom to a nitrogen center, is a common metabolic pathway for xenobiotics containing tertiary amine functionalities. This reaction can be catalyzed by both CYP enzymes and Flavin-Containing Monooxygenases (FMOs). nih.govnih.gov

Cytochrome P450 (CYP): Certain CYP isoforms are capable of N-oxidation in addition to their more common C-hydroxylation and N-dealkylation reactions. While the primary role of CYP3A4 in ropivacaine metabolism is N-dealkylation, its catalytic versatility makes it a potential contributor to N-oxide formation. nih.gov

Flavin-Containing Monooxygenases (FMO): FMOs are a distinct family of enzymes located in the endoplasmic reticulum of the liver and other tissues that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics. optibrium.comoptibrium.com Given that ropivacaine contains a tertiary amine within its piperidine (B6355638) ring, it is a plausible substrate for FMO-mediated N-oxidation. nih.gov FMOs catalyze N-oxidation for numerous drugs and xenobiotics, often forming stable and less toxic metabolites. nih.gov

The table below summarizes the key enzymes in ropivacaine metabolism and their associated products.

| Enzyme Family | Specific Isoform | Primary Metabolic Reaction | Major Metabolite(s) | Potential Role in N-Oxidation |

| Cytochrome P450 | CYP1A2 | Aromatic Hydroxylation | 3-hydroxyropivacaine | Possible, but not primary role |

| CYP3A4 | N-dealkylation | 2′,6′-pipecoloxylidide (PPX) | Potential contributor | |

| Flavin-Containing Monooxygenases | FMO1-5 | N-Oxidation | Not specified | High potential based on substrate structure |

Mechanistic Aspects of N-Oxide Formation In Vitro and In Silico

The mechanisms by which CYP and FMO enzymes catalyze N-oxidation differ significantly, reflecting their distinct active site structures and catalytic cycles.

FMO-Catalyzed N-Oxidation: The mechanism of N-oxidation by FMOs is well-elucidated and proceeds via a direct oxygen transfer. The catalytic cycle is independent of the substrate for the initial steps. The FAD cofactor is first reduced by NADPH, which then reacts with molecular oxygen to form a stable C4a-(hydro)peroxyflavin intermediate. This potent oxidizing agent then attacks the nucleophilic nitrogen of the substrate (e.g., ropivacaine) in what is described as a single-step SN2-type reaction, transferring the terminal oxygen atom to the nitrogen to form the N-oxide. optibrium.comoptibrium.com This process regenerates the oxidized FAD cofactor, which is then ready for another cycle.

CYP-Catalyzed N-Oxidation: The mechanism for CYP-mediated N-oxidation is part of the broader P450 catalytic cycle. The cycle begins with the substrate binding to the ferric (Fe³⁺) heme iron. The iron is then reduced to its ferrous (Fe²⁺) state, allowing for the binding of molecular oxygen. A second reduction and protonation lead to the cleavage of the O-O bond, generating a highly reactive ferryl-oxo (Fe⁴⁺=O) species known as Compound I. This powerful oxidant can abstract an electron from the substrate's nitrogen atom to form a nitrogen-centered radical cation. A subsequent oxygen rebound step transfers the oxygen atom from the heme to the radical cation, yielding the N-oxide product.

Stereochemical Considerations in N-Oxidation

Ropivacaine is administered as the pure (S)-enantiomer. Enzymatic reactions are inherently three-dimensional and often exhibit high degrees of stereoselectivity, meaning the enzyme may interact differently with or metabolize stereoisomers at different rates.

For local anesthetics, stereochemistry is known to influence both potency and toxicity. For instance, studies on the closely related compound bupivacaine (B1668057) have shown that its R- and S-enantiomers have different potencies in blocking sodium channels. drugbank.com

In the context of N-oxidation, the nitrogen atom of the piperidine ring in (S)-ropivacaine is prochiral. The addition of an oxygen atom converts this tertiary amine into a chiral N-oxide center. This means that the N-oxidation of (S)-ropivacaine can theoretically produce two diastereomers: (S,R)-Ropivacaine N-Oxide and (S,S)-Ropivacaine N-Oxide. It is highly probable that an enzymatic process, whether mediated by CYP or FMO, would proceed stereoselectively, leading to the preferential formation of one diastereomer over the other due to the specific geometric constraints of the enzyme's active site. However, specific in vitro studies confirming the stereochemical outcome of ropivacaine N-oxidation are not extensively documented in the literature.

In Silico Prediction and Modeling of N-Oxide Metabolites

In modern drug discovery, in silico (computational) models are crucial tools for predicting the metabolic fate of drug candidates early in the development process. semanticscholar.orgmdpi.com These models use a variety of approaches, including expert rule-based systems, quantitative structure-activity relationships (QSAR), and machine learning algorithms, to predict sites of metabolism (SOM) and the resulting metabolites. news-medical.netmdpi.com

To predict the formation of Ropivacaine N-Oxide, computational platforms would analyze the structure of ropivacaine and identify chemically labile points susceptible to metabolic attack. The tertiary amine within the piperidine ring would be recognized as a potential site for oxidation.

Metabolism Prediction Models: Software platforms can predict the likelihood of metabolism by specific enzyme families. For instance, models for CYP- and FMO-mediated metabolism would highlight the piperidine nitrogen as a potential SOM. news-medical.net These programs can often pinpoint the specific isoforms likely involved (e.g., CYP3A4) and predict the structure of the resulting N-oxide metabolite. semanticscholar.org

These predictive tools assist researchers in anticipating potential metabolites, guiding the design of in vitro experiments, and aiding in the identification of unknown metabolite peaks observed in mass spectrometry data. news-medical.net

Isotopic Effects on Metabolic Transformations: A Theoretical Framework

The term "Ropivacaine-d7" indicates that seven hydrogen atoms in the ropivacaine molecule have been replaced by their heavier isotope, deuterium (B1214612) (D). This substitution is often made at metabolically active sites to intentionally slow down metabolism, a phenomenon known as the kinetic isotope effect (KIE). nih.gov

The KIE arises because a carbon-deuterium (C-D) bond has a lower vibrational energy and is stronger than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, and reactions where C-H bond cleavage is the rate-determining step will proceed more slowly for the deuterated compound. dntb.gov.ua

In the case of Ropivacaine-d7, the deuteration is typically on the N-propyl group. The impact of this deuteration on N-oxidation can be understood through the following theoretical points:

Primary KIE: N-oxidation occurs directly at the nitrogen atom and does not involve the cleavage of any C-H (or C-D) bonds on the N-propyl group. Therefore, a significant primary KIE that would slow down the N-oxidation reaction itself is not expected.

Metabolic Switching: While N-oxidation may not be directly affected, other competing metabolic pathways might be. A major metabolic route for ropivacaine is N-dealkylation, which involves the removal of the propyl group. nih.gov This N-depropylation pathway does require the cleavage of a C-H bond at the carbon adjacent to the nitrogen. If this site is deuterated in Ropivacaine-d7, the rate of N-dealkylation could be significantly reduced due to the KIE. nih.govresearchgate.net When one metabolic pathway is slowed, the substrate may be diverted to alternative metabolic routes. This phenomenon is known as "metabolic switching." researchgate.net

Degradation Pathways and Stability Profiling of Ropivacaine N Oxide and Its Deuterated Analogue

Hydrolytic Degradation Mechanisms

Hydrolytic degradation involves the reaction of a substance with water, leading to the cleavage of chemical bonds. The rate of hydrolysis is often dependent on pH and temperature. For Ropivacaine (B1680718) N-Oxide, the amide linkage is a potential site for hydrolysis.

The presence of the N-oxide functional group may influence the rate of hydrolysis compared to ropivacaine. The electron-withdrawing nature of the N-oxide group could potentially affect the electron density around the amide bond, thereby altering its susceptibility to hydrolysis. Further studies would be required to quantify this effect and determine the precise degradation kinetics. The deuteration in Ropivacaine-d7 N-Oxide is not expected to significantly alter the hydrolytic degradation pathway of the amide bond, as the deuterium (B1214612) atoms are located on the propyl group attached to the piperidine (B6355638) nitrogen and not directly involved in the hydrolysis reaction.

Table 1: Hypothetical Hydrolytic Degradation of Ropivacaine N-Oxide at 60°C

| pH Condition | Time (days) | Ropivacaine N-Oxide Remaining (%) | Major Degradation Product |

| 2.0 (0.01 M HCl) | 7 | 95.2 | 2,6-dimethylaniline and (S)-1-propyl-1-oxidopiperidine-2-carboxylic acid |

| 7.0 (Phosphate Buffer) | 7 | 99.1 | Not significant |

| 12.0 (0.01 M NaOH) | 7 | 92.5 | 2,6-dimethylaniline and (S)-1-propyl-1-oxidopiperidine-2-carboxylic acid |

Note: The data in this table is illustrative and based on general principles of amide hydrolysis. Specific experimental data for Ropivacaine N-Oxide is not available.

Photolytic and Oxidative Degradation Pathways

Photolytic Degradation:

Photolytic degradation occurs when a molecule absorbs light energy, leading to photochemical reactions that can break chemical bonds. A forced degradation study on ropivacaine demonstrated degradation when exposed to sunlight and UV light. acanthusresearch.com It is plausible that Ropivacaine N-Oxide would also exhibit sensitivity to light. The N-oxide functional group itself can be photoreactive. Upon absorption of UV radiation, N-oxides can undergo various reactions, including deoxygenation to the corresponding tertiary amine (ropivacaine) or rearrangement reactions. The aromatic ring system in the molecule is also a chromophore that can absorb light and contribute to photolytic degradation.

Oxidative Degradation:

Oxidative degradation involves the reaction of a substance with an oxidizing agent. Ropivacaine has been shown to degrade under oxidative stress. acanthusresearch.com Ropivacaine N-Oxide, being an N-oxide, is already in a higher oxidation state compared to ropivacaine. However, other parts of the molecule could still be susceptible to oxidation. The piperidine ring, for instance, could be a target for further oxidation. Studies on the oxidative metabolism of ropivacaine indicate that hydroxylation of the aromatic ring and N-dealkylation are major metabolic pathways. mdpi.com Similar oxidative transformations could potentially occur under chemical oxidative stress.

The deuteration in Ropivacaine-d7 N-Oxide may have a minor effect on the rate of oxidative degradation if the C-D bonds on the propyl group are involved in the rate-determining step of an oxidative reaction (a kinetic isotope effect). However, without specific experimental data, this remains speculative.

Table 2: Potential Degradation Products of Ropivacaine N-Oxide under Photolytic and Oxidative Stress

| Stress Condition | Potential Degradation Product | Putative Mechanism |

| Photolytic (UV/Sunlight) | Ropivacaine | Deoxygenation of the N-oxide |

| Photodegradants of the aromatic ring | Aromatic ring cleavage or substitution | |

| Oxidative (e.g., H₂O₂) | Hydroxylated derivatives | Aromatic or aliphatic hydroxylation |

| N-dealkylated products | Oxidative cleavage of the N-propyl group |

Note: This table lists potential degradation pathways based on the chemical structure and data from related compounds.

Thermal Stability Assessment

Thermal stability is the ability of a substance to resist chemical change upon heating. A forced degradation study on ropivacaine indicated degradation under thermal stress. acanthusresearch.com It is expected that Ropivacaine N-Oxide would also have a defined thermal stability profile. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to assess thermal stability, providing information on decomposition temperatures and phase transitions.

For an analytical reference standard, understanding its thermal stability is crucial to ensure its integrity, especially if it needs to be dried before use or if it is subjected to elevated temperatures during analytical procedures like gas chromatography. While specific TGA/DSC data for Ropivacaine N-Oxide is not publicly available, it is anticipated that the compound would decompose at elevated temperatures, with the N-oxide bond being a potential point of initial thermal cleavage.

Table 3: Illustrative Thermal Analysis Data for Ropivacaine N-Oxide

| Analysis Type | Parameter | Value |

| TGA | Onset of Decomposition | ~200 °C |

| Major Weight Loss | 200-300 °C | |

| DSC | Melting Point | ~150-160 °C |

| Decomposition Exotherm | >200 °C |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from thermal analysis.

Impurity Profiling and Forced Degradation Studies (Analytical Chemistry Perspective)

Impurity profiling is the identification and quantification of all potential impurities in a drug substance or reference standard. Forced degradation studies are a key component of impurity profiling as they help to generate potential degradation products that might be observed during stability studies. pharmaffiliates.com

For Ropivacaine N-Oxide, a comprehensive impurity profile would include process-related impurities from its synthesis and degradation products formed under various stress conditions. The development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector or a mass spectrometer (MS), is essential for separating the main compound from its impurities. pharmaffiliates.com

A forced degradation study on Ropivacaine N-Oxide would involve subjecting the compound to hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal stress. The resulting mixtures would be analyzed to identify and characterize the degradation products. This information is vital for establishing the specificity of the analytical method and for monitoring the stability of the reference standard over time.

Table 4: Summary of a Hypothetical Forced Degradation Study of Ropivacaine N-Oxide

| Stress Condition | % Degradation | Number of Degradants Detected | Remarks |

| 0.1 M HCl (60°C, 24h) | 8.5 | 2 | Significant degradation observed. |

| 0.1 M NaOH (60°C, 24h) | 12.1 | 3 | More degradation than in acidic conditions. |

| 3% H₂O₂ (RT, 24h) | 5.2 | 2 | Susceptible to oxidation. |

| Photolytic (UV light, 24h) | 6.8 | 1 | Photolabile. |

| Thermal (80°C, 48h) | 4.5 | 1 | Stable at moderately elevated temperatures. |

Note: This table presents hypothetical results of a forced degradation study.

Advanced Research Directions and Future Perspectives

Development of Novel Analytical Methodologies for N-Oxide Metabolites

The development of sensitive and robust analytical methods is paramount for understanding the metabolism of pharmaceutical compounds. N-oxide metabolites, which can sometimes be unstable and revert to the parent drug, present unique analytical challenges. hyphadiscovery.com The use of stable isotope-labeled internal standards, such as Ropivacaine-d7 N-Oxide, is a cornerstone of modern bioanalytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS/MS). nih.govresearchgate.net

Research in this area focuses on optimizing LC-MS/MS methods to enhance sensitivity, selectivity, and throughput for the analysis of N-oxide metabolites. nih.gov For instance, a validated LC-MS/MS method for ropivacaine (B1680718) and its main metabolite, 3-OH-ropivacaine, utilized the deuterated standard Ropivacaine-d7 to ensure accuracy and precision. nih.govmdpi.com The isotopically labeled Ropivacaine-d7 N-Oxide serves the same crucial function for its corresponding metabolite, allowing for precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. nih.gov

Future advancements may involve the development of novel sample preparation techniques that improve the stability and recovery of N-oxide metabolites from complex biological samples. Additionally, high-resolution mass spectrometry (HRMS) offers the potential for more comprehensive metabolite identification and quantification without the need for specific reference standards for every potential metabolite, though certified standards like Ropivacaine-d7 N-Oxide remain essential for validation and quantitative accuracy.

| Analytical Technique | Application in N-Oxide Analysis | Role of Ropivacaine-d7 N-Oxide |

| LC-MS/MS | Quantitative biomonitoring of ropivacaine and its metabolites. nih.govresearchgate.net | Internal standard for accurate quantification of Ropivacaine N-Oxide. mdpi.comnih.gov |

| High-Resolution MS (HRMS) | Untargeted screening and identification of novel metabolites. | Confirmatory identification and validation of quantitative methods. |

| Advanced Sample Prep | Improving stability and recovery of thermally labile N-oxides. hyphadiscovery.com | Assessing the efficiency and reproducibility of the extraction process. |

Application in Environmental Fate Studies of Pharmaceutical Metabolites

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. nih.gov Metabolites are often excreted in higher quantities than the parent drugs and can possess their own toxicological profiles. acs.org Studying the environmental fate—including persistence, degradation, and sorption—of these compounds in water and sediment is crucial for ecological risk assessment. researchgate.net

While specific studies on the environmental fate of Ropivacaine-d7 N-Oxide are not documented, its application in this field would be invaluable. Deuterated standards are essential for accurately tracing the presence and transformation of pharmaceutical metabolites in complex environmental matrices like wastewater, surface water, and sediment. nih.gov

Ropivacaine-d7 N-Oxide could be used in laboratory-scale degradation and sorption experiments to:

Spike environmental samples: To develop and validate analytical methods for detecting the non-labeled metabolite at trace concentrations.

Act as an internal standard: To quantify the concentration of Ropivacaine N-Oxide in field samples, accounting for extraction inefficiencies and matrix interference. nih.gov

Investigate transformation pathways: By helping to distinguish and quantify the N-oxide metabolite from other degradation products.

The lack of data on the environmental presence of many pharmaceutical metabolites is often due to analytical difficulties and the unavailability of appropriate standards. nih.govacs.org The availability of standards like Ropivacaine-d7 N-Oxide facilitates the inclusion of N-oxide metabolites in comprehensive environmental monitoring and risk assessment programs. kwasu.edu.ng

Integration with Metabolomics and Proteomics Research in In Vitro Systems

Metabolomics and proteomics are powerful "omics" technologies used to obtain a global profile of small molecules and proteins within a biological system, respectively. scispace.commdpi.com These approaches provide insights into the biochemical effects of drugs and their metabolites. In in vitro systems, such as cell cultures or liver microsomes, these techniques can elucidate mechanisms of action and toxicity. nih.gov

In metabolomics, stable isotope-labeled compounds are critical for accurate metabolite quantification. creative-proteomics.com Ropivacaine-d7 N-Oxide can be integrated into in vitro metabolomics workflows as an internal standard to precisely measure the formation or degradation of Ropivacaine N-Oxide. This is particularly important for constructing accurate metabolic pathway models and understanding the impact of the drug on cellular metabolism.

While proteomics focuses on proteins, the metabolic effects studied via metabolomics can be correlated with changes in protein expression. researchgate.net For example, an increase in the formation of Ropivacaine N-Oxide, accurately quantified using its deuterated analog, could be linked to the upregulation of specific cytochrome P450 or flavin-containing monooxygenase (FMO) enzymes identified through proteomic analysis. hyphadiscovery.com This integrated approach provides a more complete picture of the drug's disposition and its effects on cellular machinery. mdpi.com

| "Omics" Field | Application in In Vitro Drug Studies | Role of Ropivacaine-d7 N-Oxide |

| Metabolomics | Profiling small molecule changes in response to drug exposure. scispace.com | Internal standard for precise quantification of Ropivacaine N-Oxide. |

| Proteomics | Identifying changes in protein expression (e.g., metabolic enzymes). nih.gov | Helps correlate specific metabolic outcomes with protein-level changes. |

| Integrated Omics | Linking genetic, protein, and metabolite data for systems biology analysis. researchgate.net | Provides a quantitative anchor point within the metabolic network. |

Computational Chemistry and Molecular Modeling of N-Oxide Interactions and Reactivity

Computational chemistry and molecular modeling provide powerful tools for predicting the properties, reactivity, and interactions of molecules at an atomic level. researchgate.net Methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be applied to study N-oxide metabolites. nih.gov

For Ropivacaine N-Oxide, computational models could be used to:

Predict Molecular Properties: Calculate geometric parameters, charge distributions, and spectroscopic signatures to aid in its characterization.

Analyze Reactivity: Model the thermodynamics and kinetics of its formation by metabolic enzymes and its potential for further reactions or degradation.

Simulate Interactions: Dock the N-oxide into the active sites of metabolizing enzymes (e.g., CYPs, FMOs) to understand the structural basis of its formation.

Investigate Stability: Explore the energy landscape for the reversion of the N-oxide back to the parent amine, a known instability pathway for some N-oxides. hyphadiscovery.com

The deuteration in Ropivacaine-d7 N-Oxide does not significantly alter its electronic structure or molecular interactions for most modeling purposes. However, it could be relevant in highly advanced quantum chemical calculations investigating kinetic isotope effects, where the difference in mass between hydrogen and deuterium (B1214612) can influence reaction rates.

Standardization and Certification of Deuterated N-Oxide Reference Materials

The reliability of any quantitative analytical measurement depends on the quality of the reference materials used for calibration and control. wikipedia.org For a compound like Ropivacaine-d7 N-Oxide, which is used as an internal standard, its purity and isotopic enrichment must be accurately characterized and certified.

Certified Reference Materials (CRMs) are produced under a stringent quality system (e.g., ISO 17034) and are accompanied by a certificate that states the property value, its uncertainty, and its metrological traceability. wikipedia.orgiaea.org The process involves:

Synthesis and Purification: Chemical synthesis of the deuterated compound followed by purification to a high degree.

Characterization: Unambiguous identification of the compound's structure (e.g., via NMR, HRMS).

Purity Assessment: Quantification of chemical purity using one or more analytical methods.

Isotopic Enrichment: Determination of the percentage of deuterium incorporation.

Homogeneity and Stability Studies: Ensuring that every unit of the material is consistent and that the material does not degrade over time. iaea.org

The availability of Ropivacaine-d7 N-Oxide as a well-characterized reference standard from commercial suppliers is crucial for the regulatory acceptance of bioanalytical data in clinical and preclinical studies. axios-research.comsynzeal.comsigmaaldrich.com Standardization ensures that results are comparable across different laboratories and over time, which is a fundamental requirement for scientific research and pharmaceutical quality control.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing Ropivacaine-d7 N-Oxide in preclinical studies?

- Answer : Synthesis should follow deuterium-labeling protocols to ensure isotopic purity, validated via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). Characterization requires mass spectrometry (MS) for molecular weight confirmation and isotopic enrichment analysis. For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, pH, catalysts) and purification steps (e.g., column chromatography, recrystallization). Purity thresholds (>98%) should align with pharmacological standards .

Q. Which analytical techniques are most effective for quantifying Ropivacaine-d7 N-Oxide in biological matrices?

- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity in detecting deuterated compounds at trace levels. Method validation should include calibration curves (linearity range: 1–500 ng/mL), recovery rates (>85%), and matrix effect assessments (e.g., plasma vs. tissue homogenates). Internal standards (e.g., Ropivacaine-d10) are critical to control for variability .

Q. How should researchers design stability studies for Ropivacaine-d7 N-Oxide under varying storage conditions?

- Answer : Stability protocols must test degradation kinetics under accelerated conditions (e.g., 40°C/75% RH for 6 months) and long-term storage (-80°C). Analyze samples via HPLC to monitor impurities (e.g., N-oxide reversion). Include pH stability assessments (2–9) to simulate gastrointestinal or systemic environments. Data should adhere to ICH Q1A guidelines for reporting degradation products .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in Ropivacaine-d7 N-Oxide’s metabolic pathways across species?

- Answer : Use comparative metabolomics with liver microsomes from humans, rodents, and canines to identify species-specific cytochrome P450 (CYP) isoforms. Pair this with siRNA knockdowns to isolate enzyme contributions. Discrepancies in metabolite profiles (e.g., hydroxylated vs. glucuronidated derivatives) should be analyzed via kinetic parameters (Km, Vmax) and molecular docking simulations to probe active-site interactions .

Q. How can researchers optimize in vitro-in vivo extrapolation (IVIVE) models for Ropivacaine-d7 N-Oxide’s pharmacokinetics?

- Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling with organ-on-chip systems to simulate hepatic clearance and tissue distribution. Validate against in vivo data from rodent studies (e.g., plasma concentration-time curves). Adjust for deuterium isotope effects (e.g., slower metabolism due to C-D bonds) using isotopic fractionation factors .

Q. What methodological approaches are critical for assessing Ropivacaine-d7 N-Oxide’s enantiomeric purity and its pharmacological implications?

- Answer : Chiral chromatography (e.g., Chiralpak AD-H column) is essential to separate enantiomers. Correlate purity levels (>99% ee) with receptor-binding assays (e.g., voltage-gated sodium channel inhibition). Use molecular dynamics simulations to compare stereospecific interactions. Publish raw chromatographic data and statistical analyses (e.g., ANOVA for batch variability) to support reproducibility claims .

Q. How should researchers address conflicting data on Ropivacaine-d7 N-Oxide’s drug-drug interaction potential?

- Answer : Conduct competitive inhibition assays with CYP3A4/2D6 isozymes and probe substrates (e.g., midazolam, dextromethorphan). Use static (R-value) and dynamic (PBPK) models to predict interaction magnitudes. Report confidence intervals for IC50 values and clarify clinical relevance via therapeutic index adjustments. Contradictory findings (e.g., induction vs. inhibition) require pathway-specific gene expression profiling (RT-qPCR) .

Methodological Frameworks for Rigorous Inquiry

- PICOT Framework : Apply to clinical pharmacology studies (e.g., "In postoperative patients (P), how does Ropivacaine-d7 N-Oxide (I) compared to levobupivacaine (C) affect pain scores (O) over 24 hours (T)?"). Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

- Data Contradiction Analysis : Use root-cause analysis (RCA) grids to classify discrepancies as methodological (e.g., LC-MS vs. ELISA sensitivity), biological (e.g., species differences), or statistical (e.g., underpowered studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.